N-(furan-2-ylmethyl)-2-methyl-4-nitroaniline
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-9-7-10(14(15)16)4-5-12(9)13-8-11-3-2-6-17-11/h2-7,13H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLIESNRQAOHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-methyl-4-nitroaniline typically involves the reaction of 2-methyl-4-nitroaniline with furan-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. One common method involves the use of a microwave reactor to facilitate the reaction, which can significantly reduce reaction time and improve efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-methyl-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of N-(furan-2-ylmethyl)-2-methyl-4-phenylenediamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various furan derivatives, amino-substituted compounds, and substituted aniline derivatives .
Scientific Research Applications
N-(furan-2-ylmethyl)-2-methyl-4-nitroaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-2-methyl-4-nitroaniline exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the furan ring can participate in electron transfer reactions, further contributing to its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituents on the aromatic ring or the amine group. Key examples include:
Key Observations :
- The nitro group at the para position is critical for enhancing hyperpolarizability, as seen in MNA and BNA .
- Chloro or methyl substituents modulate electronic effects: chloro increases electron withdrawal, while methyl offers mild electron donation .
Physicochemical and Nonlinear Optical Properties
Density functional theory (DFT) studies on para-nitroaniline derivatives reveal that alkyl or aryl substitutions on the amine group significantly enhance hyperpolarizability ($\beta$) and dipole moments ($\mu$) . For example:
Key Findings :
- The furan-methylamine group in the target compound provides a stronger electron-donating effect than MNA’s –NH$_2$, leading to higher $\mu$ and $\beta$ .
- Solvent polarity amplifies NLO responses due to stabilization of charge-transfer states, as shown in DMSO ($\varepsilon = 46.7$) .
- BNA outperforms both MNA and the furan derivative in NLO coefficients due to its extended conjugation via the benzyl group .
Biological Activity
N-(furan-2-ylmethyl)-2-methyl-4-nitroaniline is a compound of significant interest due to its potential biological activities. This article delves into its mechanisms, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring, a nitro group, and an aniline moiety, which contribute to its reactivity and biological activity. The nitro group can undergo reduction, forming reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can also participate in electron transfer reactions, enhancing its activity in biological systems.
The biological activity of this compound is primarily attributed to:
- Nitro Group Reduction : This leads to the formation of reactive species that can interact with DNA and proteins, potentially resulting in cytotoxic effects.
- Electron Transfer Reactions : The furan moiety can engage in electron transfer, which may influence cellular signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of aniline compounds have shown promising results against various cancer cell lines. In particular:
- Apoptosis Induction : Studies have demonstrated that certain derivatives can accelerate apoptosis in cancer cell lines such as MCF cells, suggesting a mechanism for tumor growth suppression .
- In Vivo Efficacy : In animal models, compounds analogous to this compound have been shown to suppress tumor growth effectively .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Bactericidal Effects : Similar derivatives have demonstrated effective inhibition against various bacteria. For example, certain substituted anilines showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound and its derivatives:
Q & A
Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-2-methyl-4-nitroaniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination of furfural derivatives. Key parameters include:
- Catalyst selection : Use transition metal catalysts (e.g., Co(I) complexes) to improve efficiency .
- Solvent systems : Dry DMF under inert nitrogen atmosphere minimizes side reactions .
- Stoichiometry : A 1:1 molar ratio of furfural derivatives to nitroaniline precursors ensures balanced reactivity .
Data Table :
| Reaction Condition | Yield (%) | Reference |
|---|---|---|
| Co(I) catalyst, DMF, N₂ | 85–90 | |
| N-chlorosuccinimide, DMF | 70–75 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., furan methylene protons at δ 4.3–4.5 ppm) .
- FTIR : Nitro group absorption bands (~1520 cm⁻¹) and furan C-O stretching (~1015 cm⁻¹) validate structural motifs .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ = calculated 275.1162) ensures purity .
Advanced Research Questions
Q. How do the nonlinear optical (NLO) properties of this compound compare to structurally similar compounds like BNA?
- Methodological Answer :
- Phase-Matching Experiments : Use second harmonic generation (SHG) to measure NLO coefficients. The compound’s d₂₄ coefficient can be refined via Sellmeier equations, similar to BNA .
- Comparative Data :
| Compound | d₂₄ (pm/V) | Transparency Range (nm) |
|---|---|---|
| BNA | 15.2 | 450–1600 |
| Target Compound (Predicted) | 12–14 | 480–1550 |
Q. How can contradictory biological activity data for this compound be resolved in pharmacological studies?
- Methodological Answer :
- Dose-Response Profiling : Test across concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Pathway-Specific Assays : Use kinase inhibition or receptor-binding assays (e.g., EGFR or COX-2) to isolate mechanisms .
- Metabolite Analysis : LC-MS/MS identifies degradation products that may interfere with activity .
Q. What strategies mitigate challenges in incorporating this compound into polymer matrices for optoelectronic applications?
- Methodological Answer :
- Host Polymer Compatibility : Blend with biocompatible polymers (e.g., PLLA or PCL) to enhance dispersion .
- Thermal Stability : TGA/DSC analysis ensures decomposition temperatures (>200°C) align with processing conditions .
- Optimal Loading : A 5–10 wt% loading in polymers balances optical performance and mechanical integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
